molecular formula C26H17F4N3O2S B4790828 2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole

2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole

Cat. No.: B4790828
M. Wt: 511.5 g/mol
InChI Key: IIZLDQALTFVQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole is a complex organic compound characterized by the presence of difluoromethoxy groups, a pyrazole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the difluoromethoxy groups and the thiazole ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The difluoromethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to interact with specific biological targets makes it a promising candidate for therapeutic development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers with unique properties. Its incorporation into materials can enhance their thermal stability, mechanical strength, and chemical resistance.

Mechanism of Action

The mechanism of action of 2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking of receptor sites, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3,5-bis[4-(trifluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole
  • 2-{3,5-bis[4-(methoxy)phenyl]-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole
  • 2-{3,5-bis[4-(chloromethoxy)phenyl]-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole

Uniqueness

The presence of difluoromethoxy groups in 2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole imparts unique properties compared to its analogs. These properties include enhanced lipophilicity, increased metabolic stability, and improved binding affinity to biological targets. The difluoromethoxy groups also contribute to the compound’s overall chemical stability and reactivity, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[3,5-bis[4-(difluoromethoxy)phenyl]pyrazol-1-yl]-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17F4N3O2S/c27-24(28)34-19-10-6-17(7-11-19)21-14-23(18-8-12-20(13-9-18)35-25(29)30)33(32-21)26-31-22(15-36-26)16-4-2-1-3-5-16/h1-15,24-25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZLDQALTFVQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)OC(F)F)C5=CC=C(C=C5)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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